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Compound of Interest

Compound Name: YM-08

Cat. No.: B10858321 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
YM-08 is a promising, brain-permeable small molecule inhibitor of Heat Shock Protein 70

(Hsp70), a key molecular chaperone involved in protein homeostasis. As a neutral analogue of

MKT-077, YM-08 has been developed to overcome the blood-brain barrier, making it a

candidate for investigating the role of Hsp70 in central nervous system (CNS) disorders, such

as neurodegenerative diseases characterized by protein aggregation. YM-08 has also been

identified as an inhibitor of SIRT2. These application notes provide a comprehensive overview

of the available data on YM-08 and detailed protocols for its use in in vivo mouse studies,

based on published data and established methodologies for related compounds.

Introduction
Heat Shock Protein 70 (Hsp70) and its cognates are critical components of the cellular

machinery that maintains protein quality control. They assist in the folding of newly synthesized

polypeptides, refolding of misfolded proteins, and targeting of terminally damaged proteins for

degradation. In various disease states, including cancer and neurodegenerative disorders, the

Hsp70 system is often dysregulated. Inhibition of Hsp70 can lead to the accumulation of

misfolded client proteins, ultimately triggering apoptosis in cancer cells or clearing pathogenic

protein aggregates in neurodegenerative models. YM-08's ability to penetrate the CNS opens

up avenues for its evaluation in models of Alzheimer's disease, Parkinson's disease, and other

tauopathies.
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Physicochemical Properties and In Vitro Activity
Property Value Reference

Chemical Name

(2Z,5E)-3-ethyl-5-(3-

methylbenzo[d]thiazol-2(3H)-

ylidene)-2-(pyridin-2-

ylmethylene)thiazolidin-4-one

[1]

Molecular Formula C₁₉H₁₇N₃OS₂ [1]

Molecular Weight 367.49 g/mol [1]

In Vitro Hsp70 Binding (IC₅₀)
~4 µM (Hsc70NBD), ~2 µM

(Hsp72)
[2]

In Vitro SIRT2 Inhibition (IC₅₀) 19.9 µM [3]

Solubility Soluble in DMSO [1]

In Vivo Pharmacokinetics in Mice
A key feature of YM-08 is its ability to cross the blood-brain barrier. A pharmacokinetic study in

CD1 mice following a single intravenous (IV) administration has been reported.

Parameter Value Conditions

Dose 6.6 mg/kg Intravenous (IV)

Cmax (Brain) 4 µg/g

t½ (Brain) 6.8 h

AUCinf (Brain) 260 ng·h/g

Brain/Plasma Ratio
~0.25 (maintained for at least

18 h)
[2]

Formulation
30% H₂O / 5% Cremophor /

5% EtOH / 60% PBS
[1]

Experimental Protocols

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11941590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941590/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC9399644/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941590/
https://www.benchchem.com/product/b10858321?utm_src=pdf-body
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2018.00048/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11941590/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 1: Pharmacokinetic Analysis of YM-08 in Mice
Objective: To determine the pharmacokinetic profile of YM-08 in plasma and brain tissue

following a single administration.

Materials:

YM-08

Vehicle solution (e.g., 30% H₂O / 5% Cremophor / 5% EtOH / 60% PBS for IV)

CD1 mice (or other appropriate strain), 8-10 weeks old, male or female

Standard laboratory equipment for animal handling and dosing (syringes, needles, etc.)

Blood collection tubes (e.g., with EDTA)

Centrifuge

Tissue homogenization equipment

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the

experiment.

YM-08 Formulation: Prepare the YM-08 solution in the chosen vehicle at the desired

concentration. For IV administration, a formulation of 30% H₂O / 5% Cremophor / 5% EtOH /

60% PBS has been documented.[1] For intraperitoneal (IP) or oral (PO) administration, a

vehicle such as 0.5% methylcellulose with 0.1% Tween 80 in sterile water can be

considered.

Dosing:

Intravenous (IV): Administer a single dose of 6.6 mg/kg via the tail vein.
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Intraperitoneal (IP): Based on the LD50 of the parent compound MKT-077 (50 mg/kg IP), a

starting dose range of 5-20 mg/kg for YM-08 can be explored.

Oral (PO): Oral bioavailability is currently unknown. A higher starting dose compared to

parenteral routes may be necessary.

Sample Collection: At predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 18,

24 hours) post-dosing, collect blood samples via cardiac puncture or retro-orbital sinus

sampling into EDTA-containing tubes. Immediately following blood collection, perfuse the

mice with saline and harvest the brain.

Sample Processing:

Plasma: Centrifuge the blood samples to separate the plasma.

Brain: Weigh the brain tissue and homogenize in an appropriate buffer.

Bioanalysis: Quantify the concentration of YM-08 in plasma and brain homogenates using a

validated analytical method, such as LC-MS/MS.

Data Analysis: Calculate key pharmacokinetic parameters including Cmax, t½, and AUC.

Experimental Workflow for Pharmacokinetic Analysis
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Caption: Workflow for YM-08 pharmacokinetic studies in mice.

Protocol 2: In Vivo Efficacy Study in a Mouse Model of
Neurodegeneration (e.g., Tauopathy Model)
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Objective: To evaluate the therapeutic efficacy of YM-08 in reducing tau pathology and

improving cognitive function in a relevant mouse model.

Materials:

YM-08

Vehicle solution

Transgenic mouse model of tauopathy (e.g., P301S or rTg4510) and wild-type littermates

Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Equipment for tissue processing, histology, and biochemical analysis (e.g., Western blot,

ELISA)

Procedure:

Animal Cohorts: Divide the transgenic mice into at least two groups: vehicle control and YM-
08 treated. Include a cohort of wild-type mice as a baseline control.

Dosing Regimen:

Based on the pharmacokinetic data and toxicity of the parent compound, a chronic dosing

regimen could start in the range of 5-10 mg/kg/day, administered via IP injection or oral

gavage.

The duration of treatment will depend on the specific mouse model and the progression of

pathology, typically ranging from several weeks to months.

Behavioral Assessment: Conduct a battery of behavioral tests to assess cognitive function

before, during, and after the treatment period.

Endpoint Analysis: At the conclusion of the study, euthanize the mice and collect brain tissue.

Histopathological Analysis: Process brain sections for immunohistochemical staining of total

and phosphorylated tau, as well as markers of neuroinflammation and synaptic density.
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Biochemical Analysis: Homogenize brain tissue to quantify levels of soluble and insoluble tau

species by Western blot or ELISA.

Experimental Workflow for Efficacy Study
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Caption: Workflow for evaluating YM-08 efficacy in a mouse model.
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Hsp70 Signaling Pathway
YM-08, as an Hsp70 inhibitor, is expected to modulate the cellular stress response and protein

quality control pathways. A simplified diagram of the Hsp70-mediated protein folding and

degradation pathway is provided below. Inhibition of Hsp70's ATPase activity would disrupt this

cycle, leading to the accumulation and potential aggregation of client proteins, or in the context

of disease, the degradation of pathogenic proteins like hyperphosphorylated tau.

Hsp70 Chaperone Cycle and Inhibition by YM-08
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Caption: Simplified Hsp70 chaperone cycle and the point of inhibition by YM-08.

Safety and Toxicology

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10858321?utm_src=pdf-body
https://www.benchchem.com/product/b10858321?utm_src=pdf-body
https://www.benchchem.com/product/b10858321?utm_src=pdf-body-img
https://www.benchchem.com/product/b10858321?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10858321?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Currently, there is limited publicly available information on the toxicology of YM-08. However,

for its parent compound, MKT-077, the LD50 in mice has been reported as 20 mg/kg for IV and

50 mg/kg for IP administration. Researchers should conduct preliminary dose-range finding and

maximum tolerated dose (MTD) studies for YM-08 before initiating long-term efficacy studies.

Careful monitoring for signs of toxicity, such as weight loss, changes in behavior, and organ

damage, is essential.

Conclusion
YM-08 represents a valuable tool for investigating the therapeutic potential of Hsp70 inhibition,

particularly in the context of CNS disorders. The provided protocols offer a starting point for

researchers to design and execute robust in vivo studies. Further research is needed to fully

characterize the efficacy, safety profile, and optimal dosing regimens for YM-08 in various

disease models.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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